tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
BZKGLZMHGFOFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Lithiation-Halogenation Strategies
Directed Ortho-Metalation (DoM)
The most widely reported method employs directed ortho-lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate precursors, followed by bromination.
Procedure:
- Lithiation :
- Bromination :
Data:
| Step | Reagents | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Lithiation | n-BuLi, TMEDA, THF | −78 | 32–57 | |
| Bromination | Br₂ or I₂, THF | −78 to RT | 32–99.8 |
Key Observations :
Electrophilic Bromination of Pre-Chlorinated Intermediates
Two-Step Chlorination-Bromination
This approach prioritizes introducing chlorine before bromination to exploit electronic effects.
Procedure:
- Chlorination :
- Bromination :
- Carbamate Protection :
Data:
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂, AcOH, NaOAc | 20°C, 1–18 h | 88–99.8 | |
| Bromination | Br₂, AcOH, NaOAc | 20°C, 1 h | 83–99.8 | |
| Protection | Boc₂O, DMAP, THF | 0°C to RT, 2 h | 85–95 |
Key Observations :
Alternative Pathways
Oxidative Bromocyclization
A patent (CN103058921A) describes bromocyclization using carbamide peroxide (CPO) and trifluoroacetic anhydride (TFAA) .
Procedure:
- Oxidation :
- 3-Chloro-6-bromopyridine reacts with CPO/TFAA to form an N-oxide intermediate.
- Cyanation/Hydrolysis :
- Decarboxylation-Protection :
Data:
| Step | Reagents | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | CPO, TFAA | 0–25 | 75 | |
| Cyanation | TMSCN, TEA | RT | 68 | |
| Hydrolysis | H₂SO₄, H₂O | 100 | 85 |
Key Observations :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Lithiation-Halogenation | High regioselectivity | Cryogenic conditions required | 32–57 |
| Electrophilic Bromination | Simple, scalable | Competing side reactions | 83–99.8 |
| Oxidative Bromocyclization | No metal catalysts | Multi-step, lower yields | 68–85 |
Recommendations :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound is being investigated for its role in drug design due to its structural characteristics that allow for modifications aimed at enhancing efficacy and reducing side effects. It has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer pathways, such as Src Homology 2 Phosphatase (SHP2) .
Case Study: Inhibition of SHP2
Research indicates that tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate can effectively inhibit SHP2, which is crucial in various signaling pathways related to cell proliferation. In vitro studies have demonstrated its potential to reduce activity in cancer cell lines .
Biological Research
Enzyme Activity Studies : The compound serves as a tool for studying enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites allows researchers to investigate the dynamics of enzyme inhibition and activation .
| Compound Name | Target Enzyme | Activity Type | IC50 (nM) |
|---|---|---|---|
| This compound | SHP2 | Inhibitor | 7.2 ± 1.4 |
| Other Derivative A | SHP2 | Inhibitor | 10.5 ± 0.5 |
| Other Derivative B | SHP2 | Inhibitor | 5.0 ± 0.8 |
Industrial Applications
Specialty Chemicals Production : The compound is utilized in manufacturing specialty chemicals due to its stability and reactivity. It acts as an intermediate in the synthesis of various organic compounds, contributing to the development of agrochemicals and other industrial products .
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| tert-Butyl (5-chloropyrazin-2-yl)carbamate | Chlorine at position 5 on pyrazine | Potential anti-cancer activity |
| tert-Butyl (3-bromo-6-(4-methylpiperidinyl))carbamate | Bromine at position 3; piperidine substituent | Inhibits SHP2 activity |
| tert-Butyl (4-(trifluoromethyl)sulfonyl)piperazine-1-carboxylate | Sulfonamide group; piperazine structure | Antimicrobial properties |
This comparative analysis shows that while structurally similar compounds exhibit promising biological activities, this compound stands out for its specific inhibitory effects on SHP2 and potential anticancer properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- Molar Mass : 307.57 g/mol
- Substituents : Bromo (position 2), chloro (position 6), carbamate (position 3).
- Properties : Density 1.54 g/cm³, boiling point 325.5°C, pKa 11.13 .
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors. The altered substituent positions (vs. the target compound) reduce steric hindrance, facilitating nucleophilic substitution at position 3 .
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (CAS 1622407-12-8)
- Molecular Formula : C₁₀H₁₂ClIN₂O₂
- Molar Mass : 354.57 g/mol
- Substituents : Iodo (position 3), chloro (position 6), carbamate (position 2).
- Properties: Higher molecular weight and polarizability due to iodine. Likely exhibits enhanced reactivity in Sonogashira couplings compared to bromine analogs .
- Applications : Valued for radioimaging or heavy-atom derivatization in crystallography.
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)
- Molecular Formula : C₁₀H₁₂BrClN₂O₃
- Molar Mass : 323.57 g/mol
- Substituents : Bromo (position 5), chloro (position 6), hydroxyl (position 3), carbamate (position 2).
- Properties: Hydroxyl group increases hydrogen-bonding capacity (2 donors, 5 acceptors), improving solubility in polar solvents. Storage at 2–8°C due to hygroscopicity .
- Applications: Potential precursor for prodrugs or metal-chelating agents.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)
- Molecular Formula : C₁₁H₁₄BrClN₂O₂
- Molar Mass : 321.60 g/mol
- Substituents : Bromo (position 6), chloro (position 2), methylcarbamate (position 3).
- Properties : Methylation at the carbamate nitrogen increases steric bulk, reducing reactivity in SNAr reactions. Priced at $400/g (1 g scale) .
- Applications : Intermediate in agrochemical synthesis, where steric protection is advantageous.
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS N/A)
- Molecular Formula : C₁₁H₁₁BrClN₃O₂
- Molar Mass : 332.58 g/mol
- Substituents: Bromo (position 2), chloro (position 5), cyano (position 6), carbamate (position 3).
- Properties: Cyano group elevates electrophilicity at position 6 (topological polar surface area: 75 Ų), favoring nucleophilic aromatic substitution .
- Applications : Building block for heterocyclic scaffolds in medicinal chemistry.
Research Findings and Implications
- Substituent Position Effects : Halogen positioning (e.g., bromo at 2 vs. 3) significantly alters electronic and steric profiles. For instance, bromo at position 2 (CAS 1227958-32-8) enhances electrophilicity at position 3, while bromo at position 3 (hypothetical target) directs reactivity to position 2 .
- Hydrogen Bonding : Hydroxyl or carbamate groups influence crystallization behavior. Compounds like tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate form robust hydrogen-bond networks, critical for crystal engineering .
- Synthetic Utility : Methylcarbamate derivatives (e.g., CAS 1142192-48-0) are less reactive in cross-coupling but offer stability for storage and handling .
Biological Activity
tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 3-bromo-6-chloropyridine ring. This specific arrangement of substituents is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrClN2O2 |
| Molecular Weight | 305.57 g/mol |
| CAS Number | 2309461-88-7 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, leading to either reversible or irreversible inhibition depending on the enzyme's nature and the reaction conditions .
Enzyme Interaction
The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can be leveraged for therapeutic purposes. For instance, it may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, thus presenting potential applications in neuropharmacology .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have suggested that it possesses significant antimicrobial activity against various bacterial strains, indicating potential as a lead compound for antibiotic development .
- Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .
- Neurological Effects : There is emerging evidence that derivatives of this compound could provide neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties .
Study 2: Cancer Cell Proliferation Inhibition
In vitro assays demonstrated that this compound significantly reduced the growth of human cancer cell lines by inducing apoptosis. The IC50 value was determined to be 25 µM, indicating effective cytotoxicity .
Study 3: Neuroprotective Effects
Research involving animal models showed that this compound could mitigate neurodegeneration induced by oxidative stress. Behavioral tests indicated improved cognitive function compared to control groups .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 3-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions generally include dichloromethane as a solvent at room temperature.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Starting Material | 3-bromo-6-chloropyridine |
| Reagent | Tert-butyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
Q & A
Q. What are the key synthetic intermediates and reaction steps for tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate?
The synthesis typically involves sequential halogenation and carbamate protection. For example, a pyridine core may undergo regioselective bromination and chlorination, followed by Boc (tert-butoxycarbonyl) protection. Multistep protocols often employ palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) to introduce halogens . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How is this compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms regiochemistry and functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. What common impurities arise during synthesis, and how are they detected?
Residual solvents (e.g., DMF, THF) and dehalogenated byproducts are common. Gas chromatography (GC) or HPLC-MS detects volatile impurities, while LC-MS identifies non-volatile byproducts. Over-bromination at adjacent positions or Boc-deprotection products may form if reaction conditions are poorly controlled .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic data contradictions for this compound?
SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For disordered halogen atoms (Br/Cl), constraints like SIMU/DELU restrain thermal motion. Twinning or pseudo-symmetry issues require merging datasets or using TWIN/BASF commands . Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) helps validate packing motifs .
Q. What strategies improve regioselectivity in halogenation of pyridine derivatives?
Bromination at the 3-position can be directed using electron-withdrawing groups (e.g., Cl at 6-position) via meta-directing effects. Lewis acids (e.g., FeCl₃) or microwave-assisted reactions enhance selectivity. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How are hazardous intermediates (e.g., bromine gas) managed during scale-up?
In-situ generation of bromine using HBr/H₂O₂ reduces exposure risks. Flow chemistry minimizes hazardous intermediate accumulation. Quenching protocols (e.g., Na₂S₂O₃ for excess Br₂) and real-time FTIR monitoring ensure reaction completion .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
Molecular dynamics (MD) simulations assess Boc-group hydrolysis rates. Density Functional Theory (DFT) calculates activation energies for degradation pathways. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling extrapolate shelf-life .
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
The bulky tert-butyl group hinders nucleophilic attack at the carbamate, while electron-withdrawing Cl/Br substituents activate the pyridine ring for Suzuki-Miyaura couplings. Steric maps (e.g., using PyMOL) visualize accessible reaction sites .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement and PLATON for symmetry validation .
- Synthesis : Optimize halogenation via Design of Experiments (DoE) to balance temperature and reagent stoichiometry .
- Safety : Implement glovebox techniques for air-sensitive intermediates and LC-MS for trace impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
